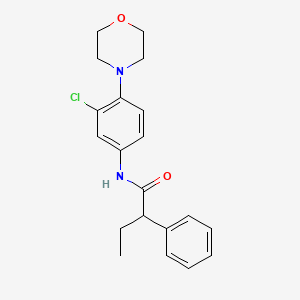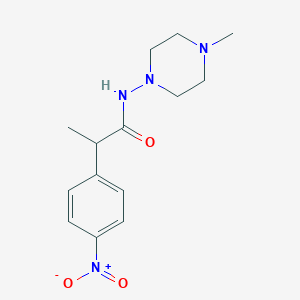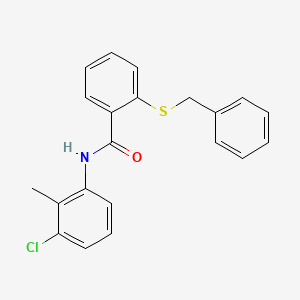
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide
概要
説明
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide is a chemical compound known for its role as a selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of conditions such as ischemic stroke and cerebral vasospasm .
準備方法
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide involves several steps. One common synthetic route includes the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 2-phenylbutanoyl chloride under appropriate conditions to form the desired amide. The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide involves the inhibition of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound targets cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2, which are involved in the metabolism of arachidonic acid to 20-HETE. By inhibiting these enzymes, the compound reduces the levels of 20-HETE, thereby exerting its therapeutic effects .
類似化合物との比較
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
N-(3-chloro-4-morpholin-4-yl) phenyl-N’-hydroxyimido formamide: Another selective inhibitor of 20-HETE synthesis with similar therapeutic applications.
Rubiarbonone C: A compound with a novel structure that inhibits 20-HETE production. The uniqueness of this compound lies in its specific molecular structure and its selective inhibition of cytochrome P450 enzymes involved in 20-HETE synthesis.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)22-16-8-9-19(18(21)14-16)23-10-12-25-13-11-23/h3-9,14,17H,2,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSHBEFKBVXDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075779.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4075785.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)pentanamide](/img/structure/B4075793.png)
![3,4-dichloro-N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075798.png)
![2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075810.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4075817.png)
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4075823.png)
![N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4075832.png)
![N-(2-methoxyphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4075848.png)
![2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4075855.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4075864.png)


![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B4075888.png)
